molecular formula C22H34N2O8 B162514 4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt CAS No. 67423-45-4

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt

Cat. No. B162514
CAS RN: 67423-45-4
M. Wt: 454.5 g/mol
InChI Key: KCECBJRHWSOTMR-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt, also known as 3-Methoxy-4-hydroxy-phenylglycol piperazine, MHPG piperazine, MOPEG, MOPEG piperazine , is a metabolite of cerebral norepinephrine . It is widely used as an injectable drug for the treatment of critically low blood pressure .


Synthesis Analysis

This compound is a metabolite of norepinephrine derived in part by deamination of normetanephrine or by O-methylation of dihydroxyphenylglycol after cellular uptake of either intermediate .


Molecular Structure Analysis

The empirical formula of this compound is C9H12O4 · 0.5C4H10N2 and it has a molecular weight of 227.26 . The SMILES string representation is C1CNCCN1.COc2cc(ccc2O)C(O)CO.COc3cc(ccc3O)C(O)CO .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 115-119 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Molecularly Imprinted Hydrogels in Food Packaging

The synthesis of molecularly imprinted hydrogels (MIHs) using a synthetic surrogate of the natural antioxidant ferulic acid, where 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HFA) was used as the template molecule, has been explored. These MIHs, particularly those based on DMAEMA/HEMA, show potential as functional active packaging materials in the food industry, effectively preventing lipid oxidation and potentially extending the shelf life of products like butter (Benito-Peña et al., 2016).

Neurochemical Effects

Research on 4,4'-Butylidenebis(6-t-butyl-m-cresol), which can elute from nitrile-butadiene rubber gloves and is found in food, shows its endocrine disrupting potential. The study revealed alterations in levels and turnover of monoamines and their metabolites, including 3-methoxy-4-hydrophenylglycol hemipiperazinium (MHPG), suggesting significant neurochemical effects during fetal periods (Satoh et al., 2008).

Neurotoxicity Studies

A study examining the neurotoxicity of various catecholamine neurotransmitter metabolites found that 3,4-dihydroxyphenylglycolaldehyde, but not 4-hydroxy-3-methoxyphenylglycol, is a neurotoxin to adrenergic neurons. This finding has implications for understanding neuron death in neurodegenerative diseases (Burke et al., 2001).

Photophysics and Photochemistry

In the study of benzoxazole derivatives, it was found that the photophysics and photochemical properties vary with the position of methoxy substitution. For instance, 2-(2-hydroxy-3-methoxyphenyl)benzoxazole showed distinct fluorescence and ESIPT emission behavior, highlighting the influence of molecular structure on optical properties (Ohshima et al., 2007).

Salivary MHPG as a Neurotransmitter Activity Marker

A study demonstrated a high correlation between salivary 3-methoxy-4-hydroxy-phenylglycol (MHPG) and cerebrospinal fluid (CSF) MHPG. This finding supports the use of salivary MHPG as a non-invasive marker for assessing noradrenergic system activity in clinical studies related to psychiatric illnesses (Reuster et al., 2002).

Synthesis of Substituted Dihydropyrazines

The regioselective reduction of 3-substituted N-acylpyrazinium salts, including 3-methoxy substituted variants, has been developed for the synthesis of 1,2-dihydropyrazines. This process is significant for the formation of various pharmaceutical and chemical compounds (Williams et al., 2012).

Interaction with Antidepressants

Research has explored the effects of thyrotropin-releasing hormone on the metabolism of brain catecholamines and their interaction with antidepressant treatments. It was observed that this hormone can potentiate the effects of antidepressants like imipramine on metabolites including 4-hydroxy-3-methoxyphenylglycol (Rastogi et al., 2004).

Pain Management Research

A study on flotation-REST, a pain relief technique, showed significant reductions in the most severe perceived pain intensity and circulating levels of 3-methoxy-4-hydroxyphenylethyleneglycol in patients with chronic pain, suggesting its effectiveness in pain management (Kjellgren et al., 2001).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12O4.C4H10N2/c2*1-13-9-4-6(8(12)5-10)2-3-7(9)11;1-2-6-4-3-5-1/h2*2-4,8,10-12H,5H2,1H3;5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCECBJRHWSOTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)O.COC1=C(C=CC(=C1)C(CO)O)O.C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016938
Record name 1-(4-Hydroxy-3-methoxyphenyl)-1,2-ethanediol compd. with piperazine (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxyphenylglycol hemipiperazinium salt

CAS RN

67423-45-4
Record name DL-4-Hydroxy-3-methoxyphenylethyleneglycol - piperazine (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067423454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxy-3-methoxyphenyl)-1,2-ethanediol compd. with piperazine (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-hydroxy-3-methoxyphenylethyleneglycol - piperazine (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Mori, H Takanaga, S Ohtsuki… - Journal of Cerebral …, 2003 - journals.sagepub.com
… salt, estrone sulfate sodium salt, 3,4-dihydroxyphenylacetic acid, DL-3,4dihydroxymandelic acid, vanillylmandelic acid, 4-hydroxy-3methoxyphenylglycol hemipiperazinium salt, 5-…
Number of citations: 0 journals.sagepub.com
F Catalina, SG Speciale, V Kumar… - Experimental …, 2001 - journals.sagepub.com
… acid (homovanillic acid, HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), and the norepinephrine metabolite, 4-hydroxy3-methoxyphenylglycol hemipiperazinium salt (MHPG). The …
Number of citations: 0 journals.sagepub.com
B Jiang, L Meng, N Zou, H Wang, S Li, L Huang… - Phytomedicine, 2019 - Elsevier
… , 3-methoxy-L-tyrosine monohydrate (3Met-DOPA), 3,4-dihydroxyphenylacetic acid (DOPAC), 5-hydroxy-L-tryptophan (5-HTP), 4-hydroxy-3-methoxyphenylglycol hemipiperazinium salt (…
Number of citations: 0 www.sciencedirect.com
K Toskas, B Yaghmaeian-Salmani, O Skiteva… - Science …, 2022 - science.org
How neurons can maintain cellular identity over an entire life span remains largely unknown. Here, we show that maintenance of identity in differentiated dopaminergic and serotonergic …
Number of citations: 0 www.science.org
W Lee, NH Park, TB Ahn, BC Chung, J Hong - Journal of Chromatography A, 2017 - Elsevier
… ), DL-normetanephrine hydrochloride (NMN), DL-metanephrine hydrochloride (MN), 3,4-dihydroxyphenylacetic acid (DOPAC), 4-hydroxy-3-methoxyphenylglycol hemipiperazinium salt (…
Number of citations: 0 www.sciencedirect.com
O San-Martin-Clark, B Cuellar, JC Leza, I Lizasoain… - …, 1996 - Springer
… -)arterenot [(-)norepinephrine], 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylglycol hemipiperazinium salt (…
Number of citations: 0 link.springer.com

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